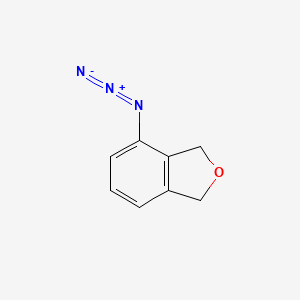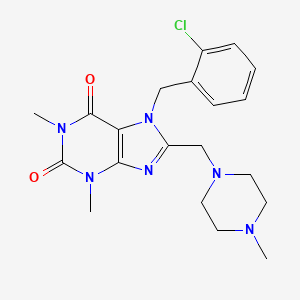![molecular formula C19H21ClF3N5O3S B2569325 4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-N-[4-(diméthylsulfamoyl)phényl]pipérazine-1-carboxamide CAS No. 692733-09-8](/img/structure/B2569325.png)
4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-N-[4-(diméthylsulfamoyl)phényl]pipérazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21ClF3N5O3S and its molecular weight is 491.91. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Perspectives futures: Des recherches en cours pourraient révéler de nouvelles applications des dérivés de TFMP dans la protection des cultures .
- Mécanisme: La combinaison des propriétés uniques du fluor et de la structure de la pyridine contribue probablement à leurs activités biologiques .
- Élargissements potentiels: Des recherches en cours pourraient révéler des applications vétérinaires supplémentaires pour les dérivés de TFMP .
- Méthodes de synthèse: Les chercheurs emploient diverses méthodes pour introduire des groupes TFMP dans d'autres molécules, y compris des réactions d'échange entre des atomes de chlore et de fluor .
Produits agrochimiques et protection des cultures
Produits pharmaceutiques
Produits vétérinaires
Intermédiaire en synthèse organique
Chimie des matériaux
En résumé, le 4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-N-[4-(diméthylsulfamoyl)phényl]pipérazine-1-carboxamide présente des applications diverses dans les produits agrochimiques, les produits pharmaceutiques, les produits vétérinaires, la synthèse organique et la chimie des matériaux. Sa structure et ses propriétés uniques en font un sujet intéressant pour la recherche et le développement en cours . Si vous souhaitez des précisions sur un aspect particulier, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide interacts with its target, the bacterial PPTases, by inhibiting their activity .
Biochemical Pathways
The inhibition of bacterial PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the activity of PPTases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The result of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of bacterial PPTases .
Action Environment
The action, efficacy, and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli
Analyse Biochimique
Biochemical Properties
The compound, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, plays a significant role in biochemical reactions . It has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound interacts with these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Cellular Effects
In terms of cellular effects, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide exhibits antibacterial activity . It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This compound also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide involves the inhibition of bacterial PPTases . This inhibition occurs at the molecular level, where the compound binds to these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antibacterial activity persists over time .
Metabolic Pathways
Given its inhibitory effect on bacterial PPTases, it is likely that the compound interacts with these enzymes in the metabolic pathway .
Propriétés
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O3S/c1-26(2)32(30,31)15-5-3-14(4-6-15)25-18(29)28-9-7-27(8-10-28)17-16(20)11-13(12-24-17)19(21,22)23/h3-6,11-12H,7-10H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFURCFKJZWHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)

![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)
![3-{4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2569250.png)
![3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)
![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)
![7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2569253.png)
![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)

![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-5-methylbenzenecarboxylic acid](/img/structure/B2569258.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2569262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2569264.png)
